1-Chloro-7-cyclopropylisoquinoline
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Overview
Description
1-Chloro-7-cyclopropylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are present in many natural products and synthetic drugs. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Chloro-7-cyclopropylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-7-cyclopropylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various substituted isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-7-cyclopropylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives have shown potential as antimicrobial, antimalarial, and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-Chloro-7-cyclopropylisoquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme . This mechanism is similar to that of chloroquine, a well-known antimalarial drug.
Comparison with Similar Compounds
1-Chloro-7-cyclopropylisoquinoline can be compared with other isoquinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar mechanism of action but differs in its structural features.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and has different biological activities.
Quinoline: While structurally related, quinoline and its derivatives have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10ClN |
---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
1-chloro-7-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H10ClN/c13-12-11-7-10(8-1-2-8)4-3-9(11)5-6-14-12/h3-8H,1-2H2 |
InChI Key |
KJTZXEGUTLTCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=CN=C3Cl |
Origin of Product |
United States |
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